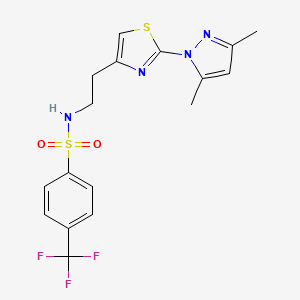

![molecular formula C20H16N2O2S B3009522 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide CAS No. 308294-57-7](/img/structure/B3009522.png)

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

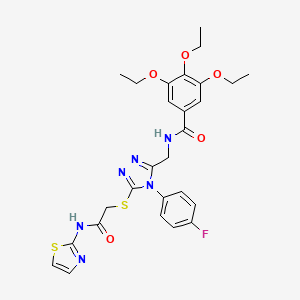

“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide” is a chemical compound with the linear formula C26H22N4O2S3 . It has a molecular weight of 518.683 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

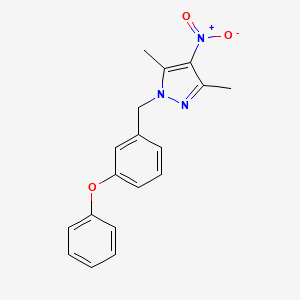

Molecular Structure Analysis

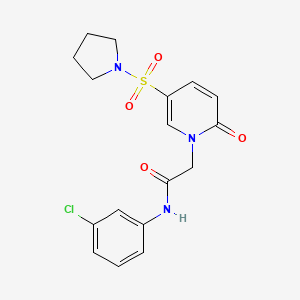

The molecular structure of this compound includes an amide group, a cyano group, and a thiophene ring. These groups contribute to the unique properties of the compound.Scientific Research Applications

- Anticancer Potential : Researchers have explored the compound’s potential as a drug for cancer treatment. Its unique structure and chemical properties make it an interesting candidate for developing novel chemotherapeutic agents .

- Neurological Disorders : Investigations into its effects on neurological disorders could lead to breakthroughs in treating conditions like Alzheimer’s disease or Parkinson’s disease.

- Biological Activity : The compound has demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli .

- Material Properties : Due to its unique molecular structure, this compound holds promise for optoelectronic applications. Researchers are exploring its use in electronic devices, sensors, and photovoltaics.

- 5-Lipoxygenase (5-LOX) Inhibitor : The compound has shown high binding energy as a potential 5-LOX inhibitor. Further optimization and in-depth studies are needed to fully understand its role in enzyme inhibition .

- Cyanoacetamide Derivatives : Cyanoacetamide derivatives, including this compound, serve as important precursors for heterocyclic synthesis. Their versatile reactivity allows for the construction of various organic heterocycles. Researchers have explored their utility in building novel chemical structures .

Drug Development and Medicinal Chemistry

Antibacterial Activity

Optoelectronic Applications

Enzyme Inhibition Studies

Heterocyclic Synthesis

Safety and Hazards

properties

IUPAC Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c1-24-17-10-13-6-3-2-5-12(13)9-15(17)19(23)22-20-16(11-21)14-7-4-8-18(14)25-20/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDICJRRLOBTBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C4=C(S3)CCC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B3009442.png)

![Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B3009446.png)

![[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3009456.png)

![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)

![2-[7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3009462.png)